molecular formula C13H18ClNO3 B14812016 N-(2-chloro-4,5-dimethoxybenzyl)butanamide

N-(2-chloro-4,5-dimethoxybenzyl)butanamide

Cat. No.: B14812016
M. Wt: 271.74 g/mol
InChI Key: PXDBVHYVFLGCIP-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-dimethoxybenzyl)butanamide is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5-dimethoxybenzyl)butanamide typically involves the reaction of 2-chloro-4,5-dimethoxybenzyl chloride with butanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5-dimethoxybenzyl)butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloro-4,5-dimethoxybenzyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5-dimethoxybenzyl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

N-[(2-chloro-4,5-dimethoxyphenyl)methyl]butanamide

InChI

InChI=1S/C13H18ClNO3/c1-4-5-13(16)15-8-9-6-11(17-2)12(18-3)7-10(9)14/h6-7H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

PXDBVHYVFLGCIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC(=C(C=C1Cl)OC)OC

Origin of Product

United States

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